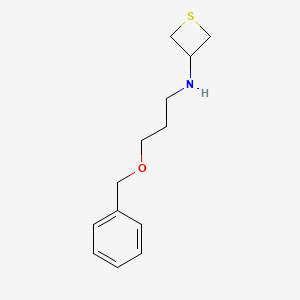

N-(3-(Benzyloxy)propyl)thietan-3-amine

Description

Properties

Molecular Formula |

C13H19NOS |

|---|---|

Molecular Weight |

237.36 g/mol |

IUPAC Name |

N-(3-phenylmethoxypropyl)thietan-3-amine |

InChI |

InChI=1S/C13H19NOS/c1-2-5-12(6-3-1)9-15-8-4-7-14-13-10-16-11-13/h1-3,5-6,13-14H,4,7-11H2 |

InChI Key |

ZCLZYJUVUYGJLT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NCCCOCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzyloxy)propyl)thietan-3-amine typically involves the following steps:

Formation of the Thietan Ring: The thietan ring can be synthesized through the cyclization of 3-mercaptoalkyl halides or sulfonates.

Attachment of the Benzyloxypropylamine Group: The benzyloxypropylamine group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzyloxy)propyl)thietan-3-amine undergoes various chemical reactions, including:

Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thietanes depending on the nucleophile used.

Scientific Research Applications

N-(3-(Benzyloxy)propyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Benzyloxy)propyl)thietan-3-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Given the scarcity of direct data on N-(3-(Benzyloxy)propyl)thietan-3-amine, comparisons are drawn from structurally related amines with aromatic ether or heterocyclic motifs. Below is a detailed analysis of key analogs, including the compound N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine (CAS: 83015-25-2) from the provided evidence .

Table 1: Structural and Physicochemical Comparison

| Compound Name | This compound | N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₂S (estimated)* | C₁₈H₂₃NO |

| Molar Mass (g/mol) | ~265.36 (estimated)* | 269.38 |

| Key Functional Groups | Thietane ring, benzyloxy, primary amine | Dimethylamine, phenyl, o-tolyloxy |

| Lipophilicity (LogP) | Higher (due to benzyloxy + sulfur) | Moderate (polar o-tolyloxy reduces LogP) |

| Synthetic Applications | Potential CNS-targeting scaffolds | Intermediate for antidepressants or analgesics |

Note: Values for this compound are estimated based on structural analogs.

Functional Group Analysis

- Thietane vs. Aromatic Ethers : The thietane ring in this compound introduces significant ring strain, enhancing reactivity compared to the more stable o-tolyloxy group in the analog . This strain may facilitate ring-opening reactions, a property exploited in prodrug design.

- Amine Substitution : The primary amine in the target compound contrasts with the dimethylamine in the analog. Primary amines often exhibit stronger hydrogen-bonding capacity, affecting solubility and target binding .

Pharmacological Implications

- CNS Penetration : The benzyloxy group in this compound likely improves blood-brain barrier permeability relative to the o-tolyloxy analog, which may be hindered by its methyl-substituted aryl group .

Research Findings and Gaps

- Synthetic Routes : The analog N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine is synthesized via nucleophilic substitution between o-tolyloxy precursors and dimethylamine . For the target compound, similar strategies using thietane-3-amine and benzyloxy-propyl halides are plausible but require optimization due to thietane’s instability.

- Biological Data: No in vivo or in vitro studies on this compound are documented. In contrast, dimethylated analogs like the reference compound show moderate serotonin receptor affinity in preliminary screens .

Q & A

What are the recommended synthetic routes for N-(3-(Benzyloxy)propyl)thietan-3-amine, and how can reaction conditions be optimized for yield and purity?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step alkylation and ring-closing reactions. A common approach is:

Benzyloxypropylamine Preparation : React 3-aminopropanol with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 3-(benzyloxy)propylamine.

Thietane Ring Formation : Treat the intermediate with 3-mercaptopropyl chloride in the presence of a base (e.g., NaH) to cyclize into the thietane ring.

Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.

- Purify via column chromatography (silica gel, eluent: EtOAc/hexane) to isolate the product. Monitor reaction progress by TLC or HPLC .

How should researchers characterize the structural and purity attributes of this compound using spectroscopic and chromatographic techniques?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR to confirm the benzyloxy group (δ ~4.5 ppm for –OCH₂Ph), thietane ring protons (δ ~3.0–3.5 ppm), and amine protons (δ ~1.5–2.5 ppm). Compare with computed PubChem data for validation .

- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 252).

- Purity Assessment : Employ HPLC with a C18 column (gradient: MeCN/H₂O + 0.1% TFA) to achieve >95% purity .

What are the key stability considerations for storing and handling this compound under laboratory conditions?

Level: Basic

Methodological Answer:

- Storage : Store in amber vials at –20°C under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the thietane ring.

- Handling : Avoid prolonged exposure to light, moisture, or strong acids/bases. Use Schlenk lines for air-sensitive steps.

- Stability Monitoring : Periodically analyze via NMR and HPLC to detect degradation products (e.g., oxidized sulfur species) .

What in vitro models are appropriate for assessing the biological activity of this compound, and what methodological controls are essential?

Level: Advanced

Methodological Answer:

- Neurological Targets : Use primary neuronal cultures or SH-SY5Y cells to evaluate neuroprotective effects. Include positive controls (e.g., memantine) and vehicle controls (DMSO <0.1%).

- Binding Assays : Perform radioligand displacement studies (e.g., σ-receptor binding) with -labeled ligands. Validate with competitive inhibitors.

- Dose-Response Curves : Test concentrations from 1 nM–100 µM, ensuring triplicate replicates to assess reproducibility .

How can researchers resolve contradictory data regarding the reactivity of the thietane ring in this compound under varying experimental conditions?

Level: Advanced

Methodological Answer:

- Controlled Reactivity Studies : Systematically vary pH (4–10), temperature (25–60°C), and solvent polarity (e.g., H₂O, DMSO) to identify destabilizing factors.

- Kinetic Analysis : Use UV-Vis spectroscopy to track ring-opening kinetics (λ = 260 nm for thiolate intermediates).

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict ring strain and bond dissociation energies. Compare with experimental data .

What computational chemistry approaches are validated for predicting the physicochemical properties and interaction mechanisms of this compound?

Level: Advanced

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems to predict logP and solubility.

- Docking Studies : Use AutoDock Vina to model interactions with targets like NMDA receptors. Validate with mutagenesis data.

- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP inhibition, and blood-brain barrier permeability .

What safety protocols are mandated for handling this compound, given the lack of complete toxicological data?

Level: Basic

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Respiratory Protection : For powder handling, use NIOSH-approved N95 respirators. For aerosolized forms, upgrade to OV/AG-P99 cartridges.

- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste .

How does the presence of the benzyloxy group influence the compound's solubility and bioavailability in pharmacological studies?

Level: Advanced

Methodological Answer:

- Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The benzyloxy group reduces aqueous solubility (~0.5 mg/mL) but enhances lipid membrane permeability.

- Bioavailability Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or nanoemulsions to improve absorption.

- Metabolic Stability : Conduct liver microsome assays (human/rat) to assess CYP-mediated oxidation of the benzyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.